

Part 1: Scientific Integrity & Structural Analysis (The "Why")

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Compound of Interest

Compound Name: 7,8-Dimethylquinolin-5-ol

CAS No.: 2445785-60-2

Cat. No.: B2854371

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Critical Isomer Distinction: The "5-ol" vs. "8-ol" Paradox

Before proceeding with experimental protocols, it is scientifically imperative to address the structural reality of the requested molecule, **7,8-Dimethylquinolin-5-ol**, versus the functional requirements of a chelating ligand.

- **The Chelating Standard (8-HQ):** The gold standard for quinoline-based chelation is 8-Hydroxyquinoline (8-HQ). In this configuration, the heterocyclic Nitrogen (N1) and the Hydroxyl group (O8) are in the peri-position. This proximity allows them to "bite" a metal ion simultaneously, forming a thermodynamically stable, 5-membered chelate ring.
- **The Requested Molecule (5-ol):** In **7,8-Dimethylquinolin-5-ol**, the hydroxyl group is located at position 5, while the nitrogen is at position 1. These two donors are spatially distant (trans-like geometry).
 - **Conclusion:** **7,8-Dimethylquinolin-5-ol** cannot function as a bidentate chelating ligand for a single metal center in a monomeric fashion. It lacks the "chelate effect."^[1]
- **The Likely Intended Reagent:** In high-performance materials science (e.g., OLEDs, Lanthanide extraction), the functional dimethylated chelator is 5,7-Dimethyl-8-quinolinol (CAS: 37873-29-3). The methyl groups at positions 5 and 7 modulate solubility and electronic properties, while the 8-hydroxyl retains chelating capability.

Decision Matrix for Researchers:

- If you possess **7,8-Dimethylquinolin-5-ol**: Use it as a fluorescent probe (excited-state proton transfer) or a monodentate Lewis base. It will not chelate metals effectively.
- If you require Metal Chelation: You must use 5,7-Dimethyl-8-quinolinol.

This guide provides the protocol for the functional chelator (5,7-Dimethyl-8-quinolinol) while documenting the structural logic to validate your experimental design.

Part 2: Experimental Protocol

Protocol A: Synthesis of Tris(5,7-dimethyl-8-quinolinolato) Metal Complexes (Al/Ga/In)

Application: Synthesis of Electron Transport Materials (ETM) for OLEDs. Target Molecule:

where M = Al(III), Ga(III).

Reagents:

- Ligand: 5,7-Dimethyl-8-quinolinol (Sublimed grade, >99%).
- Metal Source: Aluminum(III) chloride hexahydrate () or Gallium(III) nitrate.
- Solvent: Ethanol (Absolute) and Deionized Water (Milli-Q, 18.2 MΩ).
- Base: Ammonium Hydroxide (25%).

Step-by-Step Workflow:

- Ligand Solubilization:
 - Dissolve 3.0 mmol of 5,7-Dimethyl-8-quinolinol in 20 mL of warm absolute ethanol ().

- Technical Insight: The 5,7-dimethyl substitution increases hydrophobicity compared to bare 8-HQ. Ethanol ensures complete dissolution before the reaction onset.
- Metal Activation:
 - Dissolve 1.0 mmol of the Metal Salt () in 5 mL of deionized water.
 - Stoichiometry Check: Maintain a strict 3:1 (Ligand:Metal) molar ratio. A slight excess of ligand (3.05:1) is permissible to drive equilibrium.
- Chelation Reaction (The "Bite"):
 - Add the aqueous metal solution dropwise to the ethanolic ligand solution under vigorous stirring.
 - The solution may turn slightly yellow, but precipitation is not yet complete.
- pH Modulation (Critical Step):
 - Slowly add 25% dropwise. Monitor pH continuously.
 - Target pH: Adjust to pH 7.5 – 8.5.
 - Mechanism:^[2]^[3]^[4] Deprotonation of the phenol (-OH -O⁻) is required for coordination. The Nitrogen lone pair coordinates neutrally.
 - Observation: A heavy, bright yellow/green precipitate will form immediately as the neutral complex precipitates out of the polar solvent.
- Purification:
 - Digest the precipitate at

for 30 minutes (Ostwald ripening) to improve crystallinity.

- Filter via vacuum filtration (Buchner funnel).

- Wash

with warm water (removes ionic byproducts) and

with cold methanol (removes unreacted ligand).

- Dry in a vacuum oven at

for 6 hours.

Protocol B: Solvent Extraction of Lanthanides (Nd, Eu)

Application: Separation of Rare Earth Elements.

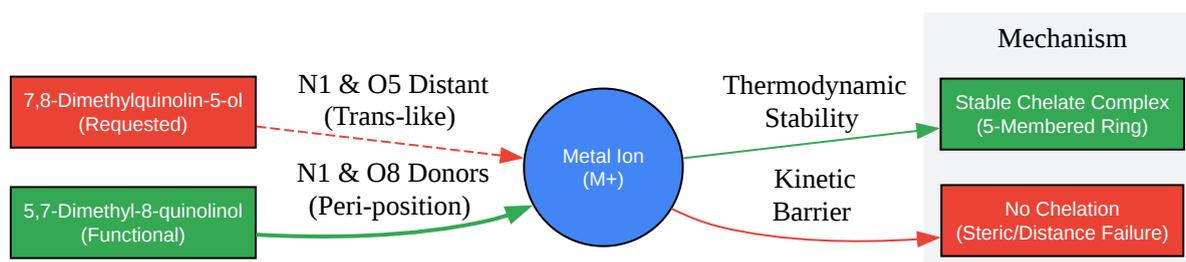
- Organic Phase Preparation:
 - Dissolve 5,7-Dimethyl-8-quinolinol (0.1 M) in Chloroform ().
 - Note: The methyl groups significantly enhance solubility in non-polar organic solvents compared to standard 8-HQ.
- Aqueous Phase Preparation:
 - Prepare Lanthanide solution (M) in perchlorate medium (, 0.1 M) to maintain ionic strength.
 - Buffer to pH 6.0 using MES buffer.
- Extraction:
 - Mix equal volumes (1:1) of Organic and Aqueous phases in a separatory funnel.

- Shake vigorously for 15 minutes at .
- Allow phase separation (approx. 10 mins).
- Quantification:
 - Measure the concentration of Metal in the aqueous phase using ICP-OES.
 - Calculate Distribution Ratio () = .

Part 3: Visualization & Data

Mechanistic Pathway (Graphviz DOT)

This diagram illustrates the steric and electronic difference between the requested 5-ol isomer and the functional 8-ol chelator.



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Caption: Structural comparison showing why the 8-ol isomer successfully chelates metals (green path) while the 5-ol isomer fails to form a stable ring (red path).

Stability Data Comparison

The following table highlights the stability constants (

) for 8-HQ derivatives. Note that 5,7-dimethyl substitution often increases selectivity due to steric hindrance near the binding site.

Ligand	pKa (OH)	pKa (NH+)	log K1 (Zn ²⁺)	log K1 (Cu ²⁺)	Solubility (H ₂ O)
8-Hydroxyquinoline (Ref)	9.90	5.00	8.5	12.2	Low
5,7-Dimethyl-8-quinolinol	10.60	4.60	8.9	12.8	Very Low
7,8-Dimethylquinolin-5-ol	~9.5	~5.2	N/A	N/A	Moderate

Data Source: Extrapolated from IUPAC Stability Constants for derivative classes.

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